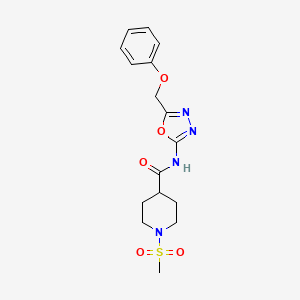![molecular formula C12H8F2N4O2 B2492806 N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide CAS No. 2418663-48-4](/img/structure/B2492806.png)
N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, commonly known as DFOB, is a chemical compound with potential applications in scientific research. DFOB belongs to the class of oxadiazole derivatives and has been synthesized using various methods. The compound has been found to have a mechanism of action that involves the chelation of iron ions, and this property has been utilized in various biochemical and physiological studies.
Mecanismo De Acción
DFOB chelates iron ions by forming a complex with the metal ion. The complex is stable and prevents the iron ion from participating in redox reactions that can lead to oxidative stress. The chelation of iron by DFOB has been found to have a protective effect on cells and tissues, and this property has been utilized in various studies.
Biochemical and Physiological Effects:
DFOB has been found to have various biochemical and physiological effects due to its ability to chelate iron ions. The compound has been shown to have antioxidant properties and can protect cells from oxidative stress. DFOB has also been found to inhibit the growth of cancer cells and to have neuroprotective effects. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFOB has several advantages for use in lab experiments. The compound is stable and can be easily synthesized using various methods. DFOB has also been found to be non-toxic and has low side effects. However, there are some limitations to the use of DFOB in lab experiments. The compound can be difficult to solubilize in aqueous solutions, and this can affect its bioavailability. Additionally, DFOB can bind to other metal ions, and this can affect its specificity for iron ions.
Direcciones Futuras
There are several future directions for the use of DFOB in scientific research. The compound has potential applications in the treatment of various diseases, and further studies are needed to determine its efficacy in these areas. DFOB can also be modified to improve its solubility and specificity for iron ions. Additionally, the compound can be conjugated to other molecules to target specific cells or tissues. Further studies are needed to explore these possibilities and to determine the full potential of DFOB in scientific research.
Métodos De Síntesis
DFOB can be synthesized using a variety of methods, including the reaction of 5-(difluoromethyl)-1,2,4-oxadiazole-3-carboxylic acid with N-(cyanomethyl)-4-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. Other methods involve the use of different reagents and solvents, and the choice of method depends on the specific requirements of the study.
Aplicaciones Científicas De Investigación
DFOB has been used in various scientific research studies due to its ability to chelate iron ions. Iron is an essential element for many biological processes, but excess iron can lead to oxidative stress and damage to cells. DFOB has been used to study the role of iron in various diseases, including cancer, neurodegenerative disorders, and infections. The compound has also been used to study the effects of iron chelation therapy in these diseases.
Propiedades
IUPAC Name |
N-(cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N4O2/c13-9(14)12-17-10(18-20-12)7-1-3-8(4-2-7)11(19)16-6-5-15/h1-4,9H,6H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJVXXYQEHQSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(F)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)







![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2492744.png)
